CHLORO(DIISOPROPYLAMINO)DIMETHYLSILANE

Description

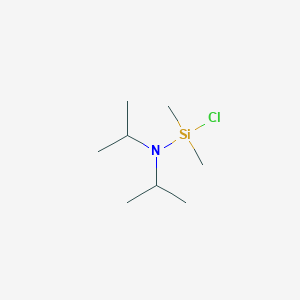

Chloro(diisopropylamino)dimethylsilane is an organosilicon compound characterized by a central silicon atom bonded to two methyl groups, one chlorine atom, and a diisopropylamino group. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in silylation reactions and as a precursor for functionalized silanes. Its applications span pharmaceuticals, materials science, and specialty polymers, where precise control over silicon-based intermediates is critical .

The compound’s reactivity arises from the chloro group, which acts as a leaving group, and the bulky diisopropylamino substituent, which influences steric and electronic properties. Its synthesis typically involves nucleophilic substitution reactions under anhydrous conditions, as highlighted in protocols for analogous chlorosilanes .

Properties

IUPAC Name |

N-[chloro(dimethyl)silyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20ClNSi/c1-7(2)10(8(3)4)11(5,6)9/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUFUZPMIIRMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)[Si](C)(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401293 | |

| Record name | 1-Chloro-1,1-dimethyl-N,N-di(propan-2-yl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6026-08-0 | |

| Record name | 1-Chloro-1,1-dimethyl-N,N-di(propan-2-yl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(diisopropylamino)dimethylsilane can be synthesized through the reaction of diisopropylamine with dimethyldichlorosilane . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction is usually carried out in the presence of a catalyst to enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Chloro(diisopropylamino)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.

Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions with this compound.

Catalysts: Catalysts such as copper(I) chloride can be used to facilitate the reaction.

Major Products:

Scientific Research Applications

Scientific Research Applications

Chloro(diisopropylamino)dimethylsilane has several notable applications in scientific research, particularly in organic synthesis and materials science.

Reagent in Organic Synthesis

This compound serves as a versatile reagent for the synthesis of various organosilicon compounds. Its unique structure allows for:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as alcohols or amines, facilitating the formation of new silicon-carbon bonds.

- Hydrolysis : Reacts with water to produce silanols and hydrochloric acid, which can be useful in certain chemical syntheses.

Silicon-Based Materials

The compound is utilized in the production of silicon-based materials, including:

- Polysilanes : These are synthesized through polymerization reactions involving this compound, leading to materials with unique properties useful in coatings and electronics.

- Silicone Polymers : Used as precursors for silicone elastomers and resins, which have applications in diverse fields such as automotive, aerospace, and consumer goods .

Surface Modification

This compound can be applied for surface modification processes:

- Coating Agents : It is used to create hydrophobic surfaces on glass and other materials, enhancing resistance to moisture and contaminants.

- Adhesion Promoters : Improves bonding between dissimilar materials by modifying surface chemistry .

Case Study 1: Synthesis of Polysilanes

In a study published by Burk et al., this compound was utilized to synthesize polysilanes through a controlled polymerization process. The resulting polysilanes exhibited enhanced thermal stability and mechanical properties compared to traditional silanes .

Case Study 2: Surface Coating Applications

Research conducted by Gelest Inc. demonstrated the effectiveness of this compound in creating hydrophobic coatings on glass substrates. The treated surfaces showed a significant reduction in water adhesion, making them suitable for applications in self-cleaning technologies .

Mechanism of Action

The mechanism of action of chloro(diisopropylamino)dimethylsilane involves the formation of silicon-carbon bonds through substitution reactions. The chlorine atom in the compound is highly reactive and can be easily replaced by nucleophiles, leading to the formation of various organosilicon compounds . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| This compound | Not explicitly listed | 199.41 (calculated) | Cl, diisopropylamino, 2 Me | Moderate steric hindrance |

| Chloro(diethylamino)dimethylsilane | 6026-02-4 | 165.74 | Cl, diethylamino, 2 Me | Higher nucleophilic susceptibility |

| Allyl(diisopropylamino)dimethylsilane | 106948-24-7 | 199.41 | Allyl, diisopropylamino, 2 Me | Radical reactivity |

| Dichlorodimethylsilane | 75-54-7 | 129.06 | 2 Cl, 2 Me | High hydrolysis reactivity |

Key Insights from Research

- Steric Effects: Bulky diisopropylamino groups in this compound slow reaction rates but improve selectivity in asymmetric syntheses compared to less hindered analogs like Chloro(diethylamino)dimethylsilane .

- Functional Group Interplay : Allyl-substituted silanes exhibit dual functionality, enabling applications in photopolymerization and materials science that are inaccessible to purely chlorinated analogs .

- Safety Protocols: Chlorinated silanes universally require careful moisture control, but amino-substituted variants pose additional risks due to amine volatility and basicity .

Q & A

Q. What are the standard synthetic protocols for preparing chloro(diisopropylamino)dimethylsilane?

The compound is typically synthesized via nucleophilic substitution reactions. For example, triethylamine can act as a base to deprotonate intermediates in toluene under reflux, facilitating the reaction between chloro(dimethyl)silane derivatives and diisopropylamine . Reaction conditions (e.g., 24-hour stirring at room temperature followed by reflux) are critical for yield optimization. Purity is confirmed using gas chromatography (GC) (>98% purity) and NMR spectroscopy (e.g., δ 1.12–1.13 ppm for CH3 groups in diisopropylamino moieties) .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., CH3 groups at δ 1.12–1.13 ppm and NH signals at δ 3.05 ppm) .

- X-ray Crystallography : Used to resolve molecular geometry, particularly for validating steric effects from bulky diisopropylamino groups .

- GC/MS : Ensures purity and detects volatile byproducts .

Q. What safety precautions are essential when handling this compound?

- Storage : Store under inert gas (e.g., argon) in a cool, dark place (<15°C) to prevent hydrolysis or oxidation .

- PPE : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with dry sand or vermiculite; avoid water contact, which may release toxic gases .

Advanced Research Questions

Q. How do steric and electronic properties of the diisopropylamino group influence reactivity in silylation reactions?

The bulky diisopropylamino group reduces nucleophilicity at the silicon center, favoring selective reactions with sterically unhindered substrates. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity in cross-coupling reactions . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substrates) is recommended to resolve mechanistic ambiguities.

Q. How can contradictory data on hydrolysis rates be systematically addressed?

Conflicting hydrolysis rates may arise from differences in solvent polarity or trace moisture content. To resolve this:

- Conduct controlled experiments using Karl Fischer titration to quantify water content in solvents .

- Compare kinetic data under inert vs. ambient conditions.

- Use ²⁹Si NMR to track silicon intermediate formation during hydrolysis .

Q. What strategies optimize the compound’s stability in catalytic applications?

- Co-solvent Systems : Use toluene or hexane to minimize polarity-driven degradation .

- Additives : Introduce stabilizing agents like triethylamine to scavenge HCl byproducts .

- Temperature Control : Perform reactions at ≤0°C to suppress thermal decomposition .

Methodological Guidance

Q. How to design experiments for studying ligand-exchange reactions involving this compound?

- Step 1 : Select substrates with varying Lewis acidity (e.g., BCl₃ vs. AlCl₃).

- Step 2 : Monitor ligand exchange via ¹H NMR or FTIR (e.g., Si-Cl bond disappearance at ~500 cm⁻¹).

- Step 3 : Isolate intermediates using vacuum distillation or crystallization for structural analysis .

Q. What computational approaches validate experimental observations for this compound?

- Molecular Dynamics (MD) Simulations : Model aggregation behavior in non-polar solvents.

- DFT Calculations : Predict reaction pathways for silylation or hydrolysis, focusing on transition-state energies .

- Electrostatic Potential Maps : Visualize charge distribution to explain regioselectivity in reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.